REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[C:4]([S-])#[N:5].[K+].[C:8]1(C)C=CC=CC=1.[CH2:15]([SH:19])[CH2:16]CC>O>[O:3]1[CH2:2][CH2:4][N:5]([CH2:16][CH2:15][SH:19])[CH2:8][CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
KSCN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
potassium thiocyanate
|
Quantity
|
3.88 kg
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
103
|
Quantity
|
1.94 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
5.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The plant for the continuous synthesis
|
Type
|
CUSTOM
|
Details
|
consisted of a cascade of three reaction vessels 120, 122 and 124
|
Type
|
TEMPERATURE
|
Details
|
with cooling jacket 100, stirrer 101, nitrogen inlet 102
|
Type
|
CUSTOM
|
Details
|
In vessel 120 there is located
|
Type
|
CUSTOM
|
Details
|
There is connected to vessel
|
Type
|
EXTRACTION
|
Details
|
124 a cooler 132, a separator 134, an extraction column 136 and a plate reactor 138
|
Type
|
CUSTOM
|
Details
|
Reaction vessels 120, 122 and 124 for safety purposes
|
Type
|
CUSTOM
|
Details
|
absolute during the reaction
|
Type
|
CUSTOM
|
Details
|
There were pumped into vessel
|
Type
|
ADDITION
|
Details
|
Vessel 120 was filled to such an extent
|
Type
|
CUSTOM
|
Details
|
The reaction mixture then went through line 105 to vessel
|
Type
|
CUSTOM
|
Details
|
122 and subsequently through line 126 to vessel 124 and then into cooler 132 and from there was pumped through line 106 into the phase separator 134
|
Type
|
WAIT
|
Details
|
In vessels 122 and 12 the average residence time was also 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
30°C.
|
Type
|
CUSTOM
|
Details
|
40°C
|
Type
|
TEMPERATURE
|
Details
|
In the cooler 132 the reaction mixture was cooled to + 15°C.
|
Type
|
CUSTOM
|
Details
|
a continuous separation of the aqueous phase from the toluene phase
|
Type
|
EXTRACTION
|
Details
|
The toluene solution was pumped through line 107 into the extraction column 136
|
Type
|
WASH
|
Details
|
washed by countercurrent
|
Type
|
ADDITION
|
Details
|
was introduced through line 108
|
Type
|
EXTRACTION
|
Details
|
Thereupon the contents of extraction column 136
|
Type
|
TEMPERATURE
|
Details
|
was suitably maintained in motion by a pulsation pump 144 which
|
Type
|
EXTRACTION
|
Details
|
in the extraction
|
Type
|
ADDITION
|
Details
|
At this place the toluene solution is mixed with the morpholine that
|
Type
|
TEMPERATURE
|
Details
|
heated with steam at 0.3 atmospheres absolute to 100° to 110°C
|
Type
|
WAIT
|
Details
|
The average residence time in reactor 138 is generally 2 hours
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCS
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.35 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |